

Comparative Efficacy of MM-401 in MLL-Rearranged Leukemia

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | MM-401 | |
| Cat. No.: | B15579438 | Get Quote |

MM-401 has demonstrated potent and specific activity against leukemia cell lines driven by MLL fusions, such as MLL-AF9. The following tables summarize the key quantitative data from in vitro studies, comparing the active molecule (**MM-401**) with its inactive enantiomer control (MM-NC-401).

| Compound | Target | IC50 (MLL1 activity) | Ki (WDR5 binding) | IC50 (WDR5- MLL1 interaction) |
|----------|--------------------------|-------------------------|----------------------|-------------------------------------|
| MM-401 | MLL1-WDR5 Interaction | 0.32 μΜ[5] | < 1 nM[5] | 0.9 nM[5] |



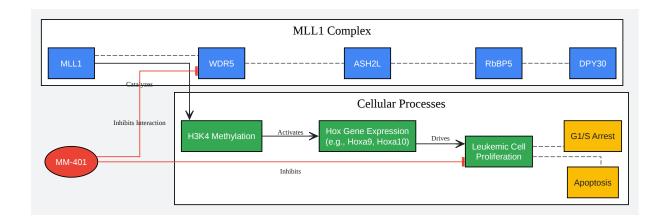
| Cell Line | Treatment | GI50 |
|--------------------|-----------------|---|
| Cell Line | Treatment | GISU |
| Murine MLL-AF9 | MM-401 | $7.8 \pm 1.2 \mu M[6]$ |
| Murine MLL-AF9 | MM-NC-401 | > 50 μM[6] |
| Murine MLL-ENL | MM-401 | 11.2 ± 2.1 μM[6] |
| Murine MLL-ENL | MM-NC-401 | > 50 μM[6] |
| Murine MLL-AF1 | MM-401 | 15.6 ± 3.5 μM[6] |
| Murine MLL-AF1 | MM-NC-401 | > 50 μM[6] |
| Murine Hoxa9/Meis1 | MM-401 | > 50 μM[6] |
| Murine Hoxa9/Meis1 | MM-NC-401 | > 50 μM[6] |
| | | |
| Cell Line | Treatment (48h) | Apoptosis (% of Annexin V positive cells) |
| Murine MLL-AF9 | Control | ~5%[6] |
| Murine MLL-AF9 | 10 μM MM-401 | ~15%[6] |
| Murine MLL-AF9 | 20 μM MM-401 | ~25%[6] |
| Murine MLL-AF9 | 40 μM MM-401 | ~40%[6] |



| Cell Line | Treatment (48h) | Cell Cycle Phase Distribution (G1/S Arrest) |
|----------------|-----------------|---|
| Murine MLL-AF9 | Control | G1: ~40%, S: ~45%, G2/M: ~15%[6] |
| Murine MLL-AF9 | 10 μΜ ΜΜ-401 | G1: ~55%, S: ~30%, G2/M: ~15%[6] |
| Murine MLL-AF9 | 20 μM MM-401 | G1: ~65%, S: ~20%, G2/M: ~15%[6] |
| Murine MLL-AF9 | 40 μM MM-401 | G1: ~75%, S: ~10%, G2/M: ~15%[6] |

Mechanism of Action and Signaling Pathway

MM-401 functions by disrupting the protein-protein interaction between the core components of the MLL1 histone methyltransferase complex, specifically WDR5 and the MLL1 catalytic subunit. This inhibition is highly specific to the MLL1 complex.[6] The loss of MLL1 activity leads to a reduction in H3K4 methylation at target gene promoters, including critical Hox genes like Hoxa9 and Hoxa10, which are essential for the proliferation of MLL-rearranged leukemia cells.[5] The downstream consequences are the induction of cell cycle arrest at the G1/S checkpoint and the activation of the apoptotic cascade.[5][6]





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Caption: Mechanism of MM-401 in MLL-rearranged leukemia.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the antileukemic activity of **MM-401**.

Cell Growth Inhibition Assay

- Objective: To determine the concentration of MM-401 that inhibits 50% of cell growth (GI50).
- Method:
 - Leukemia cells (e.g., murine MLL-AF9) were seeded in 96-well plates.
 - Cells were treated with serial dilutions of MM-401 or the control compound MM-NC-401.
 - After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
 - Luminescence was measured, and data were normalized to mock-treated cells.
 - GI50 values were calculated from dose-response curves.

Apoptosis Assay

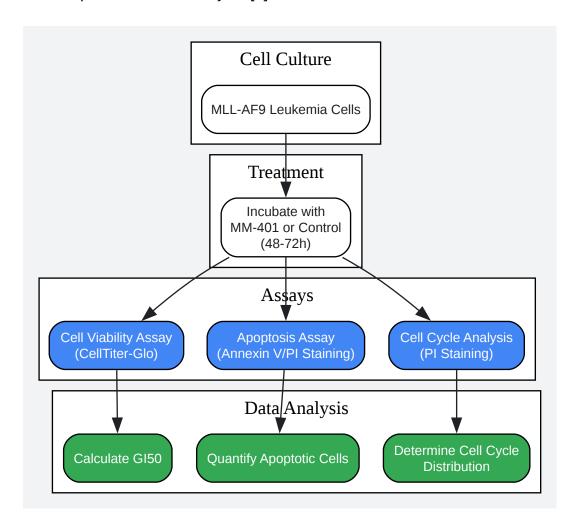
- Objective: To quantify the induction of apoptosis by MM-401.
- Method:
 - MLL-AF9 cells were treated with varying concentrations of MM-401 for 48 hours.
 - o Cells were harvested, washed, and resuspended in Annexin V binding buffer.
 - Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI).



 Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

Cell Cycle Analysis

- Objective: To determine the effect of MM-401 on cell cycle progression.
- Method:
 - MLL-AF9 cells were treated with different concentrations of MM-401 for 48 hours.
 - Cells were collected, fixed in 70% ethanol, and treated with RNase A.
 - Cells were stained with Propidium Iodide (PI) to label DNA.
 - DNA content was analyzed by flow cytometry to determine the percentage of cells in G1,
 S, and G2/M phases of the cell cycle.[6]





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Caption: General experimental workflow for in vitro validation.

Comparison with Other Anti-Leukemic Agents

MM-401's mechanism of action distinguishes it from many other classes of anti-leukemic drugs.

- Tyrosine Kinase Inhibitors (TKIs): Drugs like imatinib, sorafenib, and sunitinib target specific
 signaling kinases (e.g., BCR-ABL, FLT3).[7] In contrast, MM-401 targets the epigenetic
 machinery of the cell, specifically the MLL1 methyltransferase complex.
- Menin Inhibitors: This emerging class of drugs also targets the MLL1 complex but through a
 different protein-protein interaction (menin-MLL).[8] Both menin and WDR5 are critical for the
 oncogenic activity of MLL fusion proteins, suggesting that targeting either interaction could
 be a valid therapeutic strategy.
- Conventional Chemotherapy: Agents like cytarabine and anthracyclines are cytotoxic drugs
 that broadly target DNA replication and cell division, leading to significant toxicity in healthy
 tissues.[9] MM-401 offers a more targeted approach with potentially fewer off-target effects,
 as suggested by its low toxicity to normal bone marrow cells in preclinical models.[6]
- Cellular Therapies: Treatments like MT-401 utilize engineered T-cells to recognize and kill leukemia cells. This is an immunotherapeutic approach, fundamentally different from the epigenetic modulation of MM-401.

In conclusion, the preclinical data for **MM-401** provides a strong independent validation of its anti-leukemic activity in the context of MLL-rearranged leukemias. Its specific mechanism of action offers a promising therapeutic window and a clear differentiation from other established and emerging leukemia treatments. Further clinical investigation would be required to ascertain its safety and efficacy in patients.

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